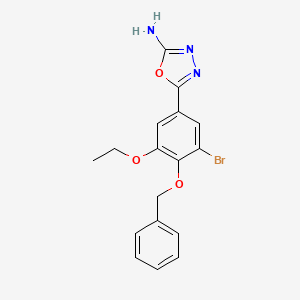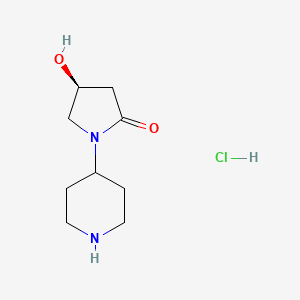
2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-phenylacetamide is a complex organic compound with a molecular formula of C30H27N3OS. This compound is characterized by its pyridine ring substituted with cyano, phenyl, and p-tolyl groups, and an acetamide moiety attached via a thioether linkage.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-phenylacetamide typically involves multi-step organic reactions. The starting materials often include substituted pyridines, thiols, and acetamides. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
化学反応の分析
Types of Reactions
2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
科学的研究の応用
2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-phenylacetamide has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
作用機序
The mechanism of action of 2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N,N-dicyclohexylacetamide
- 2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(2-ethylphenyl)acetamide
Uniqueness
2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-phenylacetamide is unique due to its specific substitution pattern on the pyridine ring and the presence of both cyano and thioether functionalities
特性
分子式 |
C27H21N3OS |
|---|---|
分子量 |
435.5 g/mol |
IUPAC名 |
2-[3-cyano-6-(4-methylphenyl)-4-phenylpyridin-2-yl]sulfanyl-N-phenylacetamide |
InChI |
InChI=1S/C27H21N3OS/c1-19-12-14-21(15-13-19)25-16-23(20-8-4-2-5-9-20)24(17-28)27(30-25)32-18-26(31)29-22-10-6-3-7-11-22/h2-16H,18H2,1H3,(H,29,31) |
InChIキー |
SOZVCIUPZKNWRA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3)C#N)SCC(=O)NC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-(4-Methoxyphenyl)-2,2-dimethyl-[1,3]dioxolo[4,5-f][1,10]phenanthroline](/img/structure/B11784136.png)
![N,N'-([2,2'-Bipyridine]-6,6'-diyl)bis(4-(tert-butyl)benzamide)](/img/structure/B11784138.png)



![5-(3,4-Difluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11784165.png)





